molecular formula C10H8ClFN4O B2733993 N-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1496061-41-6

N-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2733993
CAS RN: 1496061-41-6
M. Wt: 254.65
InChI Key: FCCROPNXFRLENL-UHFFFAOYSA-N
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Description

The compound “N-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is likely a synthetic organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The benzyl group attached to the triazole ring has chlorine and fluorine substituents, which can significantly affect the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, coupling reactions, and cyclization . The exact method would depend on the starting materials and the specific conditions required for each step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like nitrogen, chlorine, and fluorine would create areas of high electron density, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the triazole ring and the halogen substituents. The triazole ring is a site of high electron density and can participate in various reactions . The chlorine and fluorine atoms are also likely to influence the compound’s reactivity due to their electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the triazole ring could affect its polarity, solubility, and boiling point .

Scientific Research Applications

Structural and Interaction Analysis

  • Intermolecular Interactions : A study by Shukla et al. (2014) synthesized two biologically active 1,2,4-triazole derivatives, focusing on their crystal structures to show different intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions. These findings are essential for understanding the molecular assembly and potential applications in material science and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Antifungal and Biological Activity

  • Antifungal Potential : Abedinifar et al. (2020) investigated the antifungal potential of benzofuran-1,2,3-triazole hybrids against white and brown-rot fungi. These compounds, including a closely related fluoro derivative, demonstrated significant inhibitory effects, highlighting their potential as fungicidal agents (Abedinifar et al., 2020).

Synthesis and Characterization

  • Facile Synthesis and Biological Activities : Research by Saleem et al. (2018) on the synthesis, crystal structure, and biological activities of a triazole derivative emphasized its potential applications in medicinal chemistry, notably in enzyme inhibition which could be relevant for managing diseases such as Alzheimer's (Saleem et al., 2018).

Novel Synthesis Approaches

  • New Synthesis Methods : Bonacorso et al. (2015) presented a novel synthesis approach for the antiepileptic drug rufinamide and its analogs, emphasizing a solventless, metal-free catalysis method. This approach could pave the way for more environmentally friendly synthesis routes for triazole derivatives and their applications in pharmaceuticals (Bonacorso et al., 2015).

Future Directions

The use of triazole derivatives in medicinal chemistry is a growing field, and compounds like “N-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-5-carboxamide” could have potential applications in drug discovery and development .

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4O/c11-7-3-6(1-2-8(7)12)4-13-10(17)9-5-14-16-15-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCROPNXFRLENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C2=NNN=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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